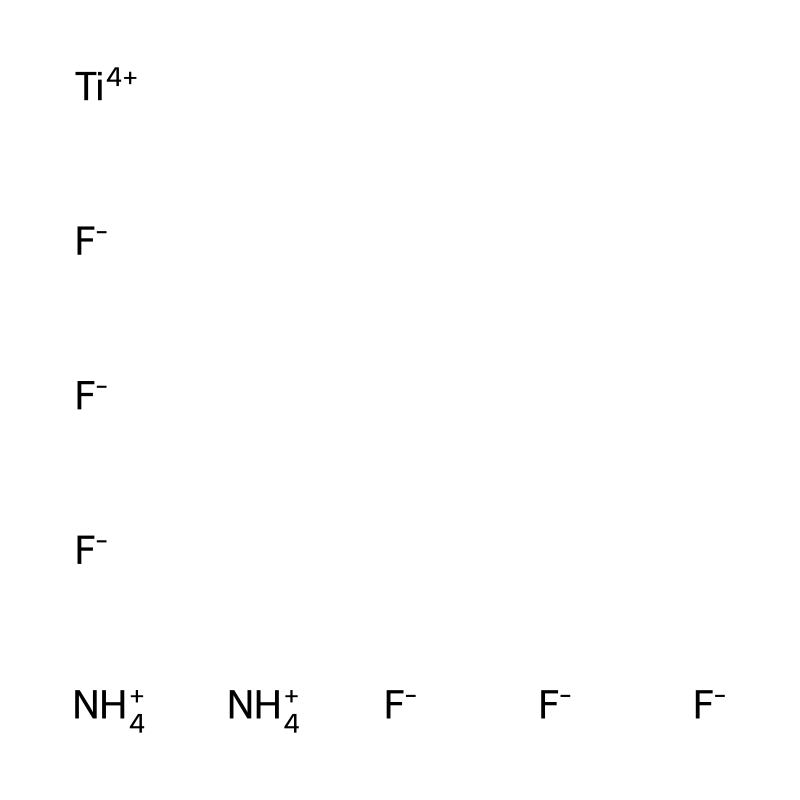Ammonium hexafluorotitanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Synthesis of Precursor Materials: It serves as a precursor for the synthesis of various titanium-based materials, including:
- Titanium dioxide (TiO2) nanostructures: By employing hydrothermal or sol-gel techniques, ammonium hexafluorotitanate can be converted into highly ordered and diverse TiO2 nanostructures like nanotubes, nanowires, and nanoparticles []. These nanostructures are extensively studied for their potential applications in photocatalysis, solar cells, and sensors [, ].
- Preparation of Functional Ceramics and Glasses: Doping ceramics and glasses with titanium can enhance their properties, and ammonium hexafluorotitanate provides a readily available source of titanium for this purpose. Researchers have explored its use in the preparation of:
- Electrolytes for solid oxide fuel cells: Doping yttrium-stabilized zirconia (YSZ) with titanium, using ammonium hexafluorotitanate as a precursor, can improve its electrical conductivity at lower operating temperatures [].
- Biocompatible glasses for bone regeneration: The incorporation of titanium into biocompatible glasses can enhance their bioactivity and promote bone growth. Studies have utilized ammonium hexafluorotitanate for this purpose [].
Applications in Environmental Research
Ammonium hexafluorotitanate shows potential in environmental research due to its ability to:
- Adsorb Fluoride from Water: Studies have explored its potential for fluoride removal from water, particularly in areas with high fluoride concentrations in groundwater. The research suggests that ammonium hexafluorotitanate can effectively adsorb fluoride ions.
Ammonium hexafluorotitanate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is primarily utilized in various industrial applications, particularly in materials science and catalysis. The compound consists of ammonium ions and hexafluorotitanate ions, making it a source of titanium and fluorine in
- Hydrolysis: In aqueous solutions, it can hydrolyze to form titanium dioxide and hydrofluoric acid.
- Reactions with Bases: It is incompatible with strong bases, leading to the formation of titanium hydroxides.
- Thermal Decomposition: Upon heating, ammonium hexafluorotitanate decomposes, releasing nitrogen and fluorine gases.
These reactions are critical in understanding its behavior in various environments and applications.
Research indicates that ammonium hexafluorotitanate exhibits some biological activity. It is categorized as harmful if ingested or if it comes into contact with skin. The compound has been noted for its acute toxicity, which necessitates careful handling to avoid adverse health effects. Its interactions within biological systems are not extensively documented, but caution is advised due to its toxicological properties .
Ammonium hexafluorotitanate can be synthesized through various methods:
- Direct Reaction: By reacting titanium dioxide with hydrofluoric acid and ammonium fluoride.
- Precipitation: Mixing solutions of titanium tetrachloride and ammonium fluoride under controlled conditions.
- Solvothermal Methods: Utilizing high-pressure and high-temperature conditions to facilitate the reaction between titanium precursors and fluoride sources.
These methods allow for the production of ammonium hexafluorotitanate with varying purity levels depending on the reagents used.
Ammonium hexafluorotitanate has several applications, including:
- Catalysis: Used as a catalyst in organic synthesis due to its ability to stabilize reactive intermediates.
- Material Science: Employed in the production of titanium-based materials and coatings.
- Fluoride Sources: Acts as a source of fluoride ions in
Studies have highlighted the interactions of ammonium hexafluorotitanate with various substances:
- Metal Ions: It can form complexes with different metal ions, influencing their solubility and reactivity.
- Polymers: Interaction with polymers has been explored for enhancing material properties, particularly in composite materials .
- Biological Systems: Limited studies suggest potential interactions with biological molecules, although more research is needed to elucidate these mechanisms.
Several compounds share similarities with ammonium hexafluorotitanate. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Key Characteristics | Unique Aspects |
|---|---|---|---|
| Ammonium tetrafluoroborate | Used in organic synthesis as a fluoride source | Lacks titanium; primarily boron-based | |
| Potassium hexafluorotitanate | Similar structure; used in ceramics | Potassium ion instead of ammonium | |
| Ammonium hexafluorosilicate | Utilized in glass manufacturing | Silicon-based; different applications |
Ammonium hexafluorotitanate's unique combination of titanium and fluoride makes it particularly valuable in both catalysis and material science compared to these similar compounds. Its specific reactivity patterns and applications set it apart from others in this category.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 50 of 51 companies with hazard statement code(s):;
H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








